molecular formula C23H32O5 B1667076 Bimatoprost Acid CAS No. 38344-08-0

Bimatoprost Acid

货号: B1667076
CAS 编号: 38344-08-0
分子量: 388.5 g/mol
InChI 键: YFHHIZGZVLHBQZ-KDACTHKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

比马前列素(游离酸形式)是一种合成的有机化合物,属于前列腺素类似物类。它是比马前列素前药的代谢产物,比马前列素主要用于治疗青光眼和眼压高。 比马前列素的游离酸形式以其通过巩膜静脉通路增强房水外流,从而降低眼压的强效作用而闻名 .

准备方法

合成路线和反应条件: 比马前列素(游离酸形式)的制备涉及多个合成步骤。一种常见的方法包括比马前列素的水解,比马前列素是一种酰胺类前药。水解反应通常在酸性或碱性条件下进行,以产生游离酸形式。 反应条件可能会有所不同,但一种常见的方法是使用盐酸或氢氧化钠作为水解剂 .

工业生产方法: 在工业生产中,比马前列素(游离酸形式)的生产通常涉及从合适的溶剂中结晶该化合物。例如,可以将比马前列素溶液用戊烷、己烷或庚烷等非极性溶剂稀释,然后结晶。 通过调整温度、浓度、冷却速率和搅拌等因素可以优化结晶过程 .

化学反应分析

Metabolic Transformation Reactions

Once activated, bimatoprost acid undergoes three primary metabolic pathways:

Table 2: Metabolic Pathways of this compound

PathwayEnzymatic SystemChemical ModificationMetabolite Profile
OxidationCYP3A4ω-oxidation of alkyl chainsHydroxylated derivatives
N-deethylationMultiple oxidasesRemoval of ethyl groupsDeethylated prostaglandin analogs
GlucuronidationUGT enzymesSugar conjugation at carboxylWater-soluble glucuronide metabolites

Experimental data shows:

  • Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)

  • Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models

  • Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites

Receptor Interaction Chemistry

The carboxylic acid group enables specific molecular interactions:

Key binding characteristics :

  • Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket

  • ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)

  • EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation

The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.

Stability Profile

Chemical stability studies reveal:

  • pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)

  • Thermal decomposition: <5% degradation after 6 months at -20°C

  • Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs

These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .

科学研究应用

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

  • A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .
  • Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .
StudyConcentrationIOP ReductionOcular Discomfort
0.01%SignificantLower
Single DoseMeasurableN/A

Dermatological Applications

2.1 Eyelash Growth Stimulation

This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

  • In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .
StudyTreatment DurationResults
16 weeksIncreased eyelash length
12 weeksEnhanced density

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

  • A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .
StudyConditionTreatment DurationResults
Alopecia Areata24 weeksNotable regrowth

3.2 Fat Reduction

This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

  • A clinical trial indicated a reduction in localized fat deposits among participants using formulations containing this compound .
StudyApplication TypeResults
Topical ApplicationFat reduction observed

作用机制

比马前列素(游离酸形式)的作用机制涉及其与眼中的前列腺素受体相互作用。比马前列素被水解为其活性形式比马前列素酸,然后激活前列腺素 FP 受体。 这种激活导致通过巩膜静脉通路增加房水外流,从而降低眼压 . 此外,比马前列素增强了压力敏感性外流通路,进一步促进了其降低眼压的作用 .

相似化合物的比较

比马前列素(游离酸形式)经常与其他前列腺素类似物如拉坦前列素、他氟前列素和特拉前列素进行比较。 这些化合物具有相似的作用机制,但在化学结构和药理特性方面有所不同 .

类似化合物:

独特之处: 比马前列素(游离酸形式)的独特之处在于其强效活性及其双重作用机制,包括前列腺素酰胺样活性以及对前列腺素受体的直接激活。 这种双重作用使其在降低眼压和促进毛发生长方面具有很高的疗效 .

生物活性

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of this compound

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:
this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:
Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:
Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:
Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:
Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:
Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Study Findings Significance
Camras et al., 2007 This compound shows varied potency across different cell types.Indicates complexity in receptor interactions.
Clinical Trial A Bimatoprost 0.01% reduces ocular discomfort compared to 0.03%.Suggests potential for improved patient compliance.
Clinical Trial B Bimatoprost provides superior IOP control compared to timolol.Supports its use as a first-line therapy for glaucoma.
Pharmacokinetic Study Low levels of this compound detected post-application; effective IOP reduction noted.Highlights effective pharmacodynamics despite low concentration levels.

Case Studies

  • Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.
  • Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316541
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38344-08-0
Record name Bimatoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38344-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimatoprost Acid
Reactant of Route 2
Bimatoprost Acid
Reactant of Route 3
Bimatoprost Acid
Reactant of Route 4
Bimatoprost Acid
Reactant of Route 5
Bimatoprost Acid
Reactant of Route 6
Bimatoprost Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。